Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study developed a preparatively convenient one-pot method for synthesizing new 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives. These compounds demonstrated significant antimicrobial and antioxidant activities. Notably, certain derivatives exhibited antibacterial effects comparable to the control drug vancomycin, and others were identified as promising for further structural modification to enhance their antioxidant effect (Litvinchuk et al., 2021).
Biological Study and Anti-inflammatory Agents
Another research effort synthesized thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi, bacteria, and inflammation, underscoring the heterocyclic ring's enhanced biological activities through the merger of different groups (Tolba et al., 2018).
Novel Fused Chromone–Pyrimidine Hybrids
Research on novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone synthesis involved ANRORC rearrangement, illustrating a versatile procedure for creating functionalized pyrimidine derivatives (Sambaiah et al., 2017).
Antitumor and Antimicrobial Activities
A study on the synthesis of (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones through a three-component condensation process identified compounds with potential antimicrobial activities, suggesting avenues for the development of novel antimicrobial agents (Gein et al., 2020).
Theoretical Studies and Characterization
Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives compared DFT/TDDFT calculations with experimental studies. This analysis revealed significant nonlinear optical (NLO) properties, indicating the potential for applications in medicine and NLO fields (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
Compounds with similar structures have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Biochemical Pathways
Similar compounds have been found to affect the collagen synthesis pathway .
properties
IUPAC Name |
pyrimidin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c18-14(13-15-5-2-6-16-13)17-7-4-12(20-10-8-17)11-3-1-9-19-11/h1-3,5-6,9,12H,4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLLRNOKURUGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.